![molecular formula C18H10ClFN6 B12211446 3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12211446.png)
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific structural features, including the presence of both chlorophenyl and fluorophenyl groups
Biological Activity
3-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. Its complex structure combines multiple ring systems, including pyrazole, triazole, and pyrimidine, which contributes to its unique biological activities.
- Molecular Formula : C18H10ClFN6
- Molecular Weight : 364.8 g/mol
- Structural Features : The compound features both chlorophenyl and fluorophenyl substituents that enhance its reactivity and biological activity compared to similar compounds lacking these substitutions.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has shown competitive inhibition at the active sites of specific kinases associated with cell proliferation and apoptosis pathways.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes findings from studies evaluating its effectiveness:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
K562 (Leukemia) | 8.0 | Cell cycle arrest at G1 phase |
MV4-11 (Leukemia) | 6.5 | Inhibition of CDK2 leading to apoptosis |
Case Studies
- Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, the compound was found to induce apoptosis by activating caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 5 µM.
- K562 Cells : Another investigation focused on K562 chronic myeloid leukemia cells showed that treatment with this compound led to G1 phase arrest and subsequent apoptosis, with an IC50 value of 8 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the presence of halogen substituents on the phenyl rings. Modifications to these substituents can significantly alter binding affinity and specificity towards biological targets.
Properties
Molecular Formula |
C18H10ClFN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10ClFN6/c19-12-3-1-11(2-4-12)16-23-24-18-15-9-22-26(17(15)21-10-25(16)18)14-7-5-13(20)6-8-14/h1-10H |
InChI Key |
RIOKOIWCDSRXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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